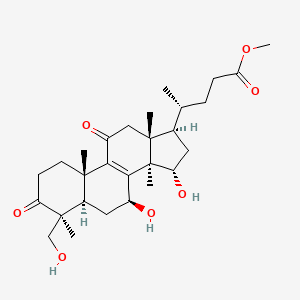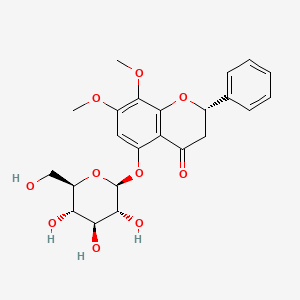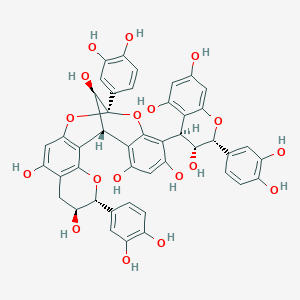
CHIR-98014
Vue d'ensemble
Description
CHIR-98014 est un inhibiteur puissant, réversible et perméable aux cellules de la glycogéne synthase kinase 3 (GSK3) des isoformes GSK3α et GSK3β. Il est connu pour sa haute sélectivité, avec des valeurs de CI₅₀ de 0,65 nM et 0,58 nM, respectivement . Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à activer la voie de signalisation WNT et de ses implications dans divers processus biologiques et maladies .
Applications De Recherche Scientifique
CHIR-98014 has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
CHIR-98014, also known as CT-98014, is a potent ATP-competitive inhibitor of glycogen synthase kinase-3α (GSK-3α) and GSK-3β . These kinases play a crucial role in various cellular processes, including metabolism, cell cycle, and cell differentiation .
Mode of Action
This compound interacts with its targets, GSK-3α and GSK-3β, by inhibiting their activity. It does this in a reversible and cell-permeable manner . The inhibition of these kinases leads to the activation of the WNT pathway , which is involved in cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT signaling pathway . By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key component of the WNT pathway . This leads to the accumulation of β-catenin in the cytoplasm and its translocation into the nucleus, where it activates the transcription of WNT target genes .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of GSK-3 by this compound has several effects at the molecular and cellular levels. It activates glycogen synthase in cells, lowers blood glucose levels, and improves glucose disposal in insulin-resistant rats and diabetic db/db mice . It also induces differentiation of endothelial progenitor cells from human induced pluripotent stem cells in the absence of VEGF . Furthermore, it reduces tau phosphorylation in the cortex and hippocampus of postnatal rat brains, which is implicated in the formation of neurofibrillary tangles and defects in axonal transport in Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
CHIR-98014 plays a significant role in biochemical reactions by inhibiting both isoforms of glycogen synthase kinase 3 (GSK3α and GSK3β) with IC50 values of 0.65 and 0.58 nM, respectively . It shows at least 500-fold selectivity for GSK-3 versus 20 other serine/threonine or tyrosine kinases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it activates glycogen synthase in cells, lowers blood glucose levels, and improves glucose disposal in insulin-resistant rats and diabetic db/db mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent, ATP-competitive and reversible inhibitor of both GSK-3α and GSK-3β .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors
Méthodes De Préparation
CHIR-98014 est synthétisé par une série de réactions chimiques impliquant l'introduction de groupes fonctionnels spécifiques dans une structure de base. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base du this compound est construite par une série de réactions de condensation et de cyclisation.
Introduction du groupe fonctionnel : Des groupes fonctionnels spécifiques, tels que les groupes amino, nitro et imidazole, sont introduits dans la structure de base par des réactions de substitution.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie afin d'obtenir une pureté élevée.
Les méthodes de production industrielle du this compound impliquent la mise à l'échelle de la voie de synthèse tout en garantissant la constance et la qualité du produit final. Cela comprend l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
CHIR-98014 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes amino et imidazole, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier le groupe nitro présent dans le composé, le convertissant en groupe amino.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'action
This compound exerce ses effets en inhibant les deux isoformes de la glycogéne synthase kinase 3 (GSK3α et GSK3β). Cette inhibition est obtenue par liaison compétitive au site de liaison de l'ATP de la kinase, empêchant son activité . En inhibant la GSK3, this compound active la voie de signalisation WNT, qui joue un rôle crucial dans la différenciation, la prolifération et la survie cellulaires . Le composé influence également la signalisation de l'insuline et le métabolisme du glucose, ce qui en fait un outil précieux dans la recherche sur le diabète .
Comparaison Avec Des Composés Similaires
CHIR-98014 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la GSK3. Des composés similaires comprennent :
Laduviglusib (CHIR-99021) : Un autre inhibiteur puissant de la GSK3 avec une sélectivité et des applications similaires.
SB216763 : Un inhibiteur de la GSK3 avec une structure chimique différente mais des effets inhibiteurs similaires.
TWS119 : Un inhibiteur sélectif de la GSK3 utilisé dans la recherche sur les cellules souches.
Comparé à ces composés, this compound se distingue par sa sélectivité et sa puissance supérieures, ce qui en fait un choix privilégié dans de nombreuses applications de recherche .
Propriétés
IUPAC Name |
6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N9O2/c21-12-1-2-13(14(22)9-12)18-16(30-8-7-24-11-30)10-27-20(29-18)26-6-5-25-17-4-3-15(31(32)33)19(23)28-17/h1-4,7-11H,5-6H2,(H3,23,25,28)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZCSIDIPDZWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2N3C=CN=C3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694251 | |
| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252935-94-7 | |
| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252935-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)


![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)







